
3-Methyl-6-(methylamino)-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-(methylamino)-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone is a complex organic compound with a unique structure that includes a pyrimidinone core
Vorbereitungsmethoden
The synthesis of 3-Methyl-6-(methylamino)-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidinone core, followed by the introduction of the methyl, methylamino, methylthio, and nitroso groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to ensure consistent results.
Analyse Chemischer Reaktionen
3-Methyl-6-(methylamino)-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the nitroso group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrimidinone ring.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-6-(methylamino)-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-6-(methylamino)-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The pathways involved in these interactions can vary depending on the biological context and the specific targets.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-6-(methylamino)-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone can be compared with other similar compounds such as:
3-Methyl-6-methylthio-3H-purine: This compound shares a similar core structure but lacks the nitroso and methylamino groups.
3-Methyl-6-(methylthio)-3H-purine: Similar to the previous compound but with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89897-46-1 |
|---|---|
Molekularformel |
C7H10N4O2S |
Molekulargewicht |
214.25 g/mol |
IUPAC-Name |
3-methyl-6-(methylamino)-2-methylsulfanyl-5-nitrosopyrimidin-4-one |
InChI |
InChI=1S/C7H10N4O2S/c1-8-5-4(10-13)6(12)11(2)7(9-5)14-3/h8H,1-3H3 |
InChI-Schlüssel |
XBTWITMDAQCFAX-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=O)N(C(=N1)SC)C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


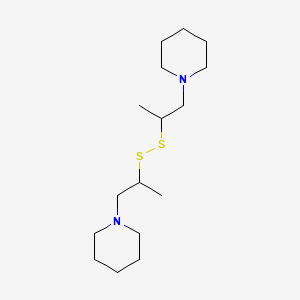
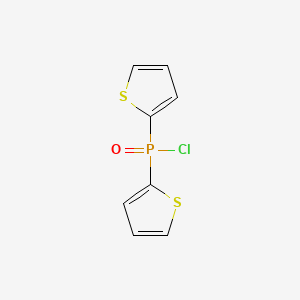

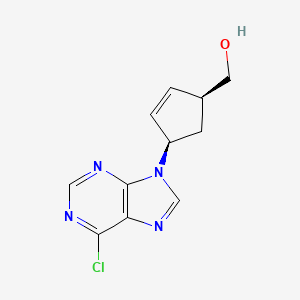
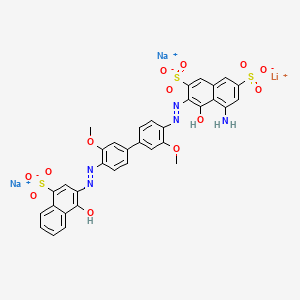

![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)

![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)

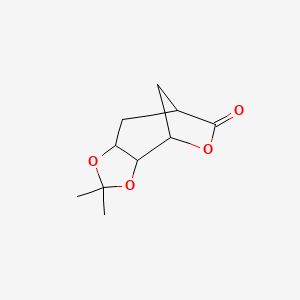
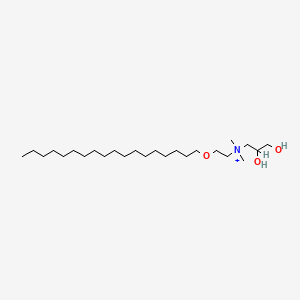
![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)

